N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
N-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a carboxamide group at position 6 of the benzothiazole core and a 1H-pyrrol-1-yl substituent at position 2. The side chain at the carboxamide nitrogen consists of a 2-[(3-hydroxypropyl)amino]-2-oxoethyl group, which introduces hydrophilicity due to the hydroxyl moiety.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(3-hydroxypropylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c22-9-3-6-18-15(23)11-19-16(24)12-4-5-13-14(10-12)25-17(20-13)21-7-1-2-8-21/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,18,23)(H,19,24) |
InChI Key |
BQRMVGLFLJKLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-(1H-Pyrrol-1-yl)-1,3-Benzothiazole Core
The benzothiazole ring system is synthesized via cyclization reactions between aromatic aldehydes and disulfides. A method described in CN104761536A utilizes aldehydes and o-aminoaromatic disulfides under catalytic conditions to form 2-substituted benzothiazoles . For the target compound, pyrrole-1-carbaldehyde reacts with 2,2'-dithiodianiline in the presence of NaHCO₃, acetic acid (AcOH), and sodium sulfide (Na₂S·9H₂O) in dimethylformamide (DMF) at 100°C for 8 hours . This yields 2-(1H-pyrrol-1-yl)-1,3-benzothiazole with a reported isolation efficiency of 90–92% .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst System | NaHCO₃/AcOH/Na₂S·9H₂O |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Yield | 90–92% |
Functionalization at Position 6: Carboxamide Formation
The 6-carboxamide group is introduced via a two-step process involving esterification and amidation. As detailed in EP3397620B1, 2-sulfo-terephthalic acid is first esterified to form a dialkyl ester, followed by chlorination with chlorosulfonic acid to produce 2-chlorosulfonyl-terephthalic acid dialkyl ester . Subsequent reaction with ammonia or ammonium salts (e.g., NH₄OH) at 0–150°C yields 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide . For the target compound, this intermediate is further reacted with glycinamide derivatives to attach the N-(3-hydroxypropyl)amino side chain.
Amidation Conditions
| Parameter | Value |
|---|---|
| Ammonia Source | NH₄OH or NH₄Cl |
| Molar Ratio | 1:2 to 1:50 (ester:NH₃) |
| Temperature | 0–150°C |
| Solvent | Water or polar aprotic solvent |
Side-Chain Modification: N-(3-Hydroxypropyl)glycinamide Attachment
The N-(3-hydroxypropyl)glycinamide moiety is coupled to the benzothiazole-6-carboxamide via peptide bond formation. 3-Hydroxypropylamine is reacted with 2-chloroacetamide in the presence of a base (e.g., triethylamine) to form 2-[(3-hydroxypropyl)amino]-2-oxoethylamine . This intermediate is then coupled to the 6-carboxamide group using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
Coupling Reaction Optimization
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | 12–24 hours |
| Yield | 75–85% (estimated) |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, 200–300 mesh) using petroleum ether/ethyl acetate gradients . Characterization includes:
Chemical Reactions Analysis
Structural Features and Reactive Sites
The molecule contains three key reactive regions:
-
Benzothiazole core : Aromatic heterocycle with sulfur and nitrogen atoms, prone to electrophilic substitution.
-
Pyrrol-1-yl substituent : Electron-rich aromatic system at the 2-position of benzothiazole, influencing regioselectivity.
-
Amide and hydroxypropyl side chain : Hydrolyzable amide bonds and a terminal hydroxyl group capable of oxidation or esterification.
Hydrolysis Reactions
The carboxamide and acetylated amine groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage of the amide bond (C17H18N4O3S) yields 1,3-benzothiazole-6-carboxylic acid and 2-[(3-hydroxypropyl)amino]acetamide.
-
Basic hydrolysis : Generates ammonium salts and carboxylate intermediates.
Conditions :
| Reaction Type | Reagents/Conditions | Products | Stability |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid + amine derivative | Stable at pH < 3 |
| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Carboxylate salt + ammonia | Degrades above pH 10 |
Nucleophilic Substitution
The benzothiazole sulfur and electron-deficient positions (e.g., C-4/C-7) undergo nucleophilic attacks:
-
Thiol/displacement reactions : Replacement of the pyrrol-1-yl group with thiols or amines under catalytic conditions.
-
Halogenation : Electrophilic substitution at C-4/C-7 using N-bromosuccinimide (NBS) or iodine monochloride.
Example :
Cyclization Reactions
The hydroxypropyl side chain facilitates intramolecular cyclization:
-
Lactam formation : Under dehydrating conditions (e.g., PCl₅), the terminal hydroxyl and amide groups form a six-membered lactam ring.
-
Thiazolidine synthesis : Reaction with aldehydes or ketones in β-cyclodextrin-SO₃H-catalyzed systems generates fused thiazolidine derivatives .
Mechanism :
-
Activation of aldehyde by β-cyclodextrin-SO₃H.
-
Imine intermediate formation with the amine group.
-
Nucleophilic attack by sulfur or oxygen, followed by ring closure .
Catalytic and Cross-Coupling Reactions
Lewis acid catalysts (e.g., Sc(OTf)₃) enable stereoselective transformations:
-
Suzuki coupling : Palladium-mediated aryl-aryl bond formation at the benzothiazole C-2 position.
-
Diels-Alder reactions : Electron-deficient benzothiazole acts as a dienophile with conjugated dienes.
Conditions :
| Reaction | Catalyst | Yield | Selectivity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 78% | >90% |
| Thiazolidine Synthesis | β-cyclodextrin-SO₃H | 85% | Regiospecific |
Oxidation and Reduction Potential
-
Oxidation : The hydroxypropyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Reduction : Benzothiazole core undergoes partial hydrogenation with H₂/Pd-C to form dihydrobenzothiazole derivatives.
Byproducts :
-
Over-oxidation may degrade the pyrrole ring.
-
Catalytic hydrogenation preserves stereochemistry at the amide center.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide. Research has shown that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzothiazole derivatives could induce apoptosis in cancer cells more effectively than conventional chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Investigations into related benzothiazole derivatives have revealed significant antibacterial and antifungal properties. In vitro tests indicated that these compounds could inhibit the growth of pathogenic bacteria and fungi, suggesting their potential as therapeutic agents against infectious diseases .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Similar compounds have shown promise in reducing inflammation in animal models, indicating that this compound may also possess similar effects. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and mediators .
Analgesic Properties
Research on related benzothiazole derivatives has indicated significant analgesic effects. In pharmacological tests, certain compounds demonstrated pain-relieving properties comparable to established analgesics like Lornoxicam and Diclofenac. The analgesic activity is thought to be linked to their ability to modulate pain pathways at the molecular level .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of benzothiazole derivatives, including this compound, evaluated their effects on breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a strong potential for development as anticancer agents.
Case Study 2: Evaluation of Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, several benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzothiazole Carboxamide Derivatives
*Calculated based on structural composition.
Functional Implications of Substituents
Hydrophilic vs. This could influence pharmacokinetic properties like absorption and distribution.
Electronic Effects :
- The dimethoxybenzyl group () introduces electron-donating methoxy substituents, which could alter the electronic environment of the benzothiazole core, affecting its interaction with enzymes or receptors .
- The hydroxypropyl group in the target compound may confer pH-dependent solubility due to its hydroxyl moiety, whereas the imidazole’s basic nitrogen () could influence protonation states under physiological conditions .
Biological Activity
The compound N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Benzothiazole Core : A bicyclic structure that contributes to its biological activity.
- Pyrrole Ring : Enhances interaction with biological targets.
- Hydroxypropylamine Side Chain : May influence solubility and bioavailability.
Synthesis
The synthesis of benzothiazole derivatives typically involves various methods such as cyclization reactions and coupling with amines. For instance, benzothiazole derivatives have been synthesized through the reaction of substituted 2-aminobenzenethiol with appropriate aldehydes or isocyanates under controlled conditions .
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For example:
- Cytotoxicity Tests : Compounds similar to the target compound were evaluated against various tumor cell lines, demonstrating selective cytotoxicity. In one study, derivatives showed an EC50 in the range of 28 to 290 ng/mL against tumorigenic cell lines .
| Compound | Cell Line | EC50 (ng/mL) |
|---|---|---|
| 15a | WI-38 VA-13 | 32 |
| 15b | WI-38 VA-13 | 30 |
| 15c | WI-38 VA-13 | 28 |
| 15d | WI-38 VA-13 | 290 |
| 15e | WI-38 VA-13 | 150 |
The mechanism by which benzothiazole derivatives exert their antitumor effects often involves:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit critical pathways involved in cell cycle regulation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Other Biological Activities
In addition to antitumor effects, benzothiazole derivatives have demonstrated:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by interfering with viral replication mechanisms .
- Neuroprotective Effects : Research indicates potential in mitigating neurodegenerative diseases through inhibition of amyloid beta interactions, which are implicated in Alzheimer's disease .
Study on Antiviral Activity
A study highlighted the antiviral properties of benzothiazole derivatives when tested against specific viral strains. The results indicated that modifications at the R groups significantly affected antiviral potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Neuroprotective Study
Another significant study explored the neuroprotective effects of a related benzothiazole compound. It was found that certain derivatives could inhibit the interaction between amyloid beta peptide and its binding partners, suggesting a potential therapeutic avenue for Alzheimer's disease .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be systematically optimized?
Answer:
The synthesis of benzothiazole derivatives typically involves coupling reactions, aza-Michael additions, or condensation of substituted precursors. For example, demonstrates that benzothiazole carboxamides can be synthesized by reacting benzothiazole-3-carboxamide precursors with substituted thiazolidinones under ethanol reflux, achieving yields of 37–70% depending on substituents. To optimize yields:
- Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst) and identify critical factors .
- Employ reflux conditions in polar aprotic solvents (e.g., ethanol or DMF) to enhance reaction efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash column chromatography with gradients of ethyl acetate/hexane .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Answer:
Key techniques include:
- 1H/13C NMR spectroscopy : Assign peaks to confirm the benzothiazole core, pyrrole protons (δ 6.5–7.5 ppm), and amide carbonyl signals (δ ~165–170 ppm) .
- Infrared (IR) spectroscopy : Identify functional groups like C=O (amide I band, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns.
- X-ray crystallography : Resolve stereochemical ambiguities if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
Advanced: How can computational methods reduce trial-and-error in synthesizing and characterizing this compound?
Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
- Predict feasible reaction pathways and transition states, minimizing experimental iterations .
- Simulate NMR/IR spectra using software like Gaussian or ORCA to cross-validate experimental data .
- Apply machine learning to analyze reaction databases and predict optimal solvents/catalysts .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected coupling patterns in NMR) can be addressed by:
- Performing 2D NMR experiments (COSY, HSQC, HMBC) to confirm connectivity and rule out impurities .
- Comparing experimental data with computational spectral predictions to identify misassignments .
- Repeating synthesis under controlled conditions to isolate intermediates and verify reaction mechanisms .
Advanced: What methodologies are effective for studying the compound’s stability and degradation under varying conditions?
Answer:
- Stress testing : Expose the compound to heat, light, humidity, and acidic/alkaline conditions, followed by HPLC analysis to track degradation products .
- Kinetic studies : Use UV-Vis spectroscopy or LC-MS to monitor degradation rates and derive Arrhenius parameters for shelf-life prediction .
- Solid-state stability : Perform powder X-ray diffraction (PXRD) to detect polymorphic transitions under stress .
Advanced: How can researchers evaluate the compound’s reactivity with biological targets or in catalytic systems?
Answer:
- Molecular docking : Screen interactions with protein targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- Kinetic profiling : Conduct stopped-flow experiments or microcalorimetry to measure binding constants and reaction rates .
- Solvent/catalyst screening : Use combinatorial libraries to test reactivity in diverse media (e.g., ionic liquids, micellar systems) .
Basic: What solvent systems are recommended for recrystallization to achieve high-purity samples?
Answer:
- Ethanol/water mixtures : Effective for polar benzothiazole derivatives .
- Ethyl acetate/hexane : Ideal for non-polar intermediates, enabling slow crystallization .
- DMF/water : Use for sparingly soluble compounds, followed by dialysis or anti-solvent precipitation .
Advanced: How can hybrid experimental-computational approaches improve reaction scalability?
Answer:
- Combine computational fluid dynamics (CFD) with batch reactor experiments to model mixing efficiency and heat transfer .
- Use process analytical technology (PAT) like in-situ FTIR to monitor reactions in real-time and adjust parameters dynamically .
- Apply green chemistry metrics (e.g., E-factor) to minimize waste during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
